Apigenin 4'-O-rhamnoside

Vue d'ensemble

Description

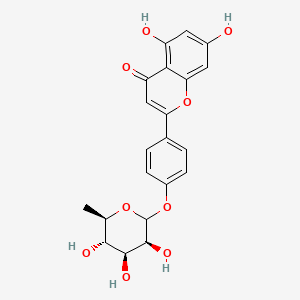

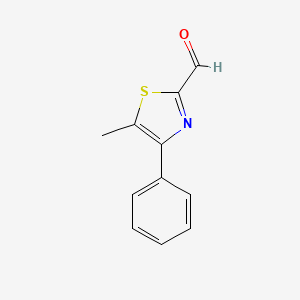

Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .

Synthesis Analysis

The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis

The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis

Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical And Chemical Properties Analysis

Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Anti-inflammatory and Antioxidant Properties :

- Apigenin exhibits significant anti-inflammatory activity, involving blocking nitric oxide-mediated COX-2 expression and monocyte adherence. It may be useful for the therapeutic management of inflammatory diseases (Lee et al., 2007).

- It also shows antioxidant properties, inhibiting oxidative stress-induced macromolecular damage in hepatocellular carcinogenesis (Jeyabal et al., 2005).

Anticancer Effects :

- Apigenin has been identified as a potent anticancer agent, showing cell growth arrest and apoptosis in various types of tumors (Imran et al., 2020).

- It induces cell cycle arrest and apoptosis, and has antiangiogenic and immunomodulatory properties (Ghițu et al., 2019).

Neuroprotective Effects :

- Apigenin and related compounds stimulate adult neurogenesis, showing potential in the treatment of neurological diseases and disorders (Taupin, 2009).

Cardioprotective Properties :

- It improves hypertension and cardiac hypertrophy by modulating NADPH oxidase-dependent ROS generation and cytokines (Gao et al., 2021).

- Apigenin attenuates myocardial ischemia/reperfusion injury via the inactivation of p38 mitogen-activated protein kinase (Yang et al., 2015).

Skin-Protective Activities :

- It inhibits inflammatory and allergic responses and could be used to improve the functions of the physical and chemical skin barriers, alleviating skin diseases like psoriasis, acne, and atopic dermatitis (Park et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPZZVIYGFJKU-XYAYJIHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307301 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)